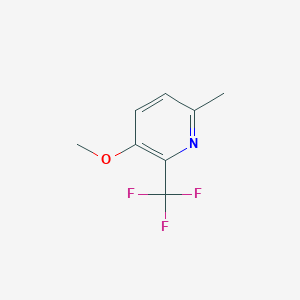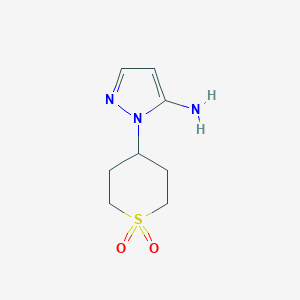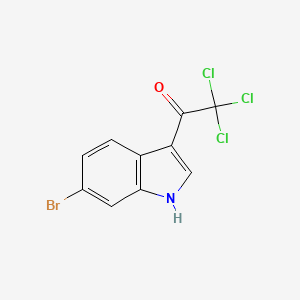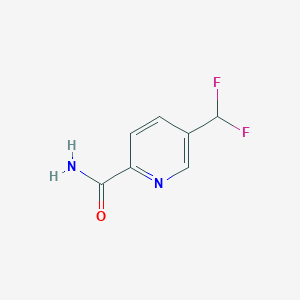
5-(Difluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyridine-2-carboxamide: (CAS No. 1804653-52-8) is a chemical compound with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol . It belongs to the class of pyridine derivatives and contains a difluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes:: The synthetic routes for 5-(Difluoromethyl)pyridine-2-carboxamide involve introducing the difluoromethyl group onto the pyridine ring. While specific methods may vary, one common approach is the reaction of 2-cyanopyridine with difluoromethylamine or its derivatives.
Reaction Conditions:: The reaction typically occurs under mild conditions, often using a base or a Lewis acid catalyst. Solvents like acetonitrile or dimethylformamide (DMF) are commonly employed.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed information on large-scale production remains proprietary.
Chemical Reactions Analysis
Reactivity::
Oxidation: 5-(Difluoromethyl)pyridine-2-carboxamide can undergo oxidation reactions, leading to various functionalized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the carboxamide carbon.
Reduction: Reduction of the carboxamide group may yield the corresponding amine.
Base-Catalyzed Hydrolysis: To convert the nitrile group to the carboxamide, hydrolysis with a base (e.g., sodium hydroxide) is employed.
Nucleophilic Substitution: Reagents like amines or alkoxides can replace the cyano group.
Reductive Amination: Reducing agents (e.g., sodium borohydride) can convert the nitrile to the amine.
Major Products:: The major products depend on the specific reaction conditions and substituents used. Examples include amides, amines, and other functionalized derivatives.
Scientific Research Applications
5-(Difluoromethyl)pyridine-2-carboxamide finds applications in:
Medicinal Chemistry: As a scaffold for drug design due to its unique fluorinated motif.
Agrochemicals: Potential use in crop protection chemicals.
Material Science: Incorporation into polymers or materials with desired properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. its difluoromethyl group may influence interactions with biological targets, affecting binding affinity and metabolic stability.
Comparison with Similar Compounds
While 5-(Difluoromethyl)pyridine-2-carboxamide is relatively unique due to its difluoromethyl substitution, similar compounds include other pyridine derivatives with diverse functional groups.
Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-5(7(10)12)11-3-4/h1-3,6H,(H2,10,12) |
InChI Key |
LVIHIGSRYFYUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



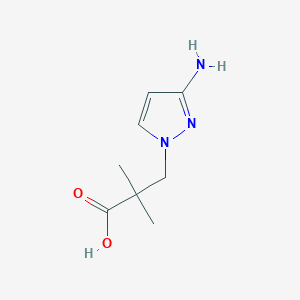
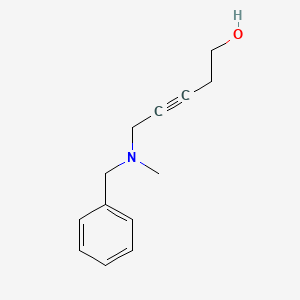
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

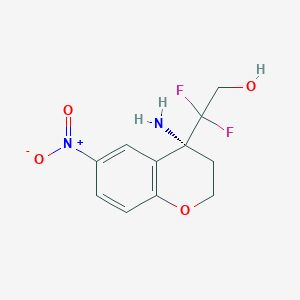
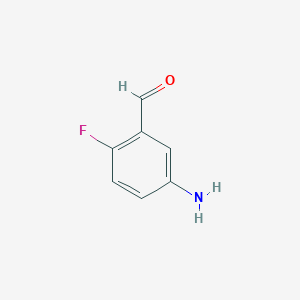
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
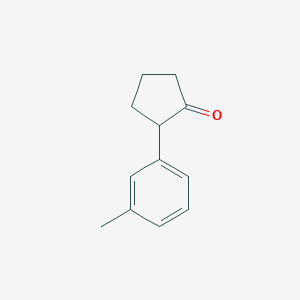
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
